(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclopropyl)methanone
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Overview
Description
The compound “(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclopropyl)methanone” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. Attached to this ring is a 2-chlorophenyl group and a cyclopropyl group linked through a methanone functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, the 2-chlorophenyl group, and the cyclopropyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the methanone group could potentially undergo reactions with nucleophiles, and the chlorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar methanone group could influence its solubility in polar solvents, for example .Scientific Research Applications
Synthesis and Potential Biomedical Applications
The efficient synthesis of aryloxyphenyl cyclopropyl methanones, including compounds similar to "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclopropyl)methanone," has been reported, demonstrating a new class of anti-mycobacterial agents. These compounds exhibit significant in vitro activity against M. tuberculosis H37Rv, including multidrug-resistant (MDR) strains, highlighting their potential as novel therapeutics for tuberculosis (TB) (Dwivedi et al., 2005).
Another study focused on the reactivity of sulfur- and oxygen-containing nucleophiles with similar methanone compounds. It presented a methodology for the functionalization of 2-acyl-benzo[b]thiophene derivatives, which could be useful in the development of novel chemical entities with potential pharmaceutical applications (Pouzet et al., 1998).
The synthesis and antiviral activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides were investigated, originating from similar chemical frameworks. This study underscores the potential of these compounds in creating effective antiviral agents, which could be extended to compounds like "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclopropyl)methanone" (Chen et al., 2010).
Research on the synthesis, spectral characterization, DFT, and docking studies of related thiazole and thiophene compounds provides insights into their structural and electronic properties. These studies are crucial for understanding the interaction mechanisms with biological targets, offering a foundation for developing new drugs based on these chemical backbones (Shahana & Yardily, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNOS/c16-13-4-2-1-3-12(13)14-7-8-17(9-10-19-14)15(18)11-5-6-11/h1-4,11,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTWOAAGPWLTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclopropyl)methanone |
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